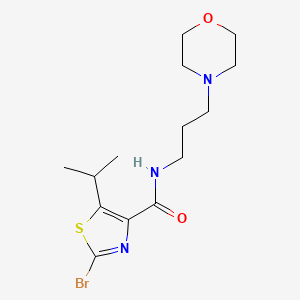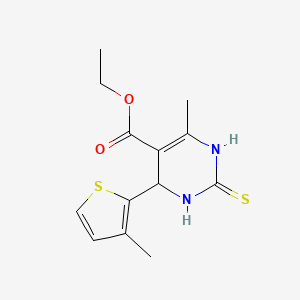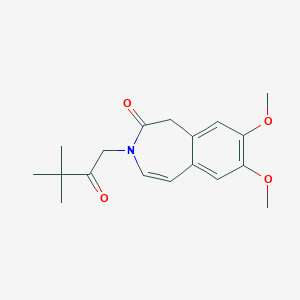![molecular formula C22H22N4O3S2 B11147892 5-(2,6-dimethylmorpholin-4-yl)-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile](/img/structure/B11147892.png)
5-(2,6-dimethylmorpholin-4-yl)-2-{(E)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-1,3-oxazole-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features multiple functional groups, including a morpholine ring, a thiazolidine ring, and an oxazole ring, which contribute to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE typically involves multi-step organic reactions. The process may start with the preparation of the morpholine derivative, followed by the formation of the thiazolidine and oxazole rings through cyclization reactions. Key reagents and catalysts are often used to facilitate these transformations under controlled conditions such as temperature, pressure, and pH.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. Optimization of reaction conditions, such as solvent choice, reaction time, and purification methods, is crucial to achieve high yield and purity. Advanced techniques like chromatography and crystallization may be employed for the final purification steps.
化学反応の分析
Types of Reactions
5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert ketone groups to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the aromatic rings or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis and medicinal chemistry.
Biology
In biological research, the compound may serve as a probe or ligand for studying enzyme interactions, protein binding, or cellular pathways. Its structural features enable it to interact with various biological targets.
Medicine
In medicine, the compound may have potential therapeutic applications, such as acting as an inhibitor or activator of specific enzymes or receptors. Its ability to modulate biological pathways could make it a candidate for drug development.
Industry
In the industrial sector, the compound may be used in the production of specialty chemicals, pharmaceuticals, or agrochemicals. Its reactivity and functional groups make it suitable for various applications.
作用機序
The mechanism of action of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE involves its interaction with molecular targets such as enzymes, receptors, or proteins. The compound’s functional groups enable it to form specific interactions, such as hydrogen bonds, hydrophobic interactions, or covalent bonds, with these targets. These interactions can modulate the activity of the targets, leading to various biological effects.
類似化合物との比較
Similar Compounds
Similar compounds include other thiazolidine, oxazole, and morpholine derivatives. Examples include:
- 2-(2,6-DIMETHYLMORPHOLIN-4-YL)-1,3-OXAZOLE
- 4-OXO-3-(2-PHENYLETHYL)-1,3-THIAZOLIDINE
- 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-METHYL-1,3-OXAZOLE
Uniqueness
The uniqueness of 5-(2,6-DIMETHYLMORPHOLIN-4-YL)-2-{[(5E)-4-OXO-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}-1,3-OXAZOLE-4-CARBONITRILE lies in its combination of functional groups and structural features. This combination allows for a wide range of chemical reactivity and biological activity, making it a versatile compound for various applications.
特性
分子式 |
C22H22N4O3S2 |
|---|---|
分子量 |
454.6 g/mol |
IUPAC名 |
5-(2,6-dimethylmorpholin-4-yl)-2-[(E)-[4-oxo-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C22H22N4O3S2/c1-14-12-25(13-15(2)28-14)21-17(11-23)24-19(29-21)10-18-20(27)26(22(30)31-18)9-8-16-6-4-3-5-7-16/h3-7,10,14-15H,8-9,12-13H2,1-2H3/b18-10+ |
InChIキー |
YPVFASATRXVERZ-VCHYOVAHSA-N |
異性体SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)/C=C/3\C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C#N |
正規SMILES |
CC1CN(CC(O1)C)C2=C(N=C(O2)C=C3C(=O)N(C(=S)S3)CCC4=CC=CC=C4)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-[3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl]-7-methoxy-4-methyl-2H-chromen-2-one](/img/structure/B11147826.png)
![N-(4-pyridylmethyl)-1-[1,2,3,4]tetraazolo[1,5-b]pyridazin-6-yl-3-piperidinecarboxamide](/img/structure/B11147834.png)
![Ethyl [2-({[2-(3,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)-1,3-thiazol-4-yl]acetate](/img/structure/B11147842.png)
![(5Z)-5-{[3-(3-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-propyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11147850.png)
![6-imino-11-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11147855.png)
![(5Z)-2-(4-butoxyphenyl)-5-[3-ethoxy-4-(prop-2-en-1-yloxy)benzylidene][1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11147860.png)
![N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]naphthalene-1-carboxamide](/img/structure/B11147871.png)
![4-{[4-(benzyloxy)phenyl]carbonyl}-3-hydroxy-5-(4-hydroxyphenyl)-1-(pyridin-3-ylmethyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147875.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-hydroxy-3-methoxyphenyl)-4-{[4-(prop-2-en-1-yloxy)phenyl]carbonyl}-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11147882.png)
![2-methoxyethyl 5-(4-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11147893.png)
![2-Phenyl-4-[4-(piperidinosulfonyl)phenyl]-1,3-thiazole](/img/structure/B11147894.png)
